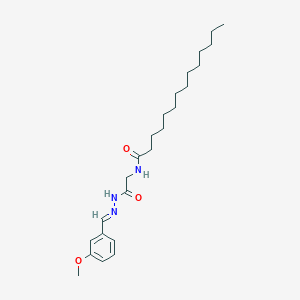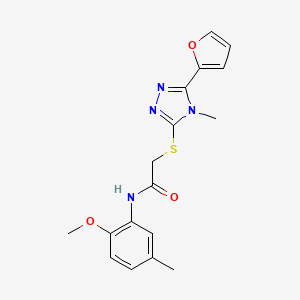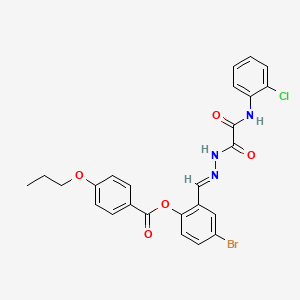
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino group, and a tetradecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to introduce the tetradecanamide moiety. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as piperidine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzylidene group may yield methoxybenzoic acid, while reduction of the hydrazone moiety may produce hydrazine derivatives.
科学的研究の応用
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene group may interact with specific receptors, modulating their function and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)octadecanamide
- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)hexadecanamide
Uniqueness
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different chain lengths, it may exhibit varying degrees of solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
769142-11-2 |
|---|---|
分子式 |
C24H39N3O3 |
分子量 |
417.6 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C24H39N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-23(28)25-20-24(29)27-26-19-21-15-14-16-22(18-21)30-2/h14-16,18-19H,3-13,17,20H2,1-2H3,(H,25,28)(H,27,29)/b26-19+ |
InChIキー |
NXLZAMJNEVPZIT-LGUFXXKBSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)


![Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate](/img/structure/B12024762.png)

![(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024787.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024813.png)

![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)
